3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine
Description
3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a pyrazole core with:
- A methyl group at position 1 (N-methylation).
- An amine group at position 4.
- A 5-bromo-2-chlorophenyl substituent at position 3.
This compound shares structural similarities with other pyrazole-3-amine derivatives, which are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
Molecular Formula |
C10H9BrClN3 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3 |
InChI Key |
GTMSQURZVLMOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles and phenyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) 3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e)
- Key Differences : Iodine replaces chlorine at the 2-position; lacks the N-methyl group.
- Spectroscopic Data: $ ^1H $-NMR (DMSO): NH$_2$ at δ 4.31; aromatic protons at δ 7.05–7.76 .
b) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (Y0H)
- Key Differences : Chlorine at the 4-position instead of 5-bromo-2-chloro substitution.
- Molecular Formula : C${10}$H${10}$ClN$3$ (vs. C${10}$H${9}$BrClN$3$ for the target compound).
c) 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
Variations in Pyrazole Substitution Patterns
a) 3-Methyl-1H-pyrazol-5-amine (4f)
- Key Differences: No aryl substituent; methyl at position 3.
- Spectroscopic Data :
b) 3-(3-Bromophenyl)-1H-pyrazol-5-amine
Advanced Derivatives with Heterocyclic Modifications
a) 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
- Key Differences : Cyclopropyl group at position 3; bromine at position 4.
- Molecular Formula : C${12}$H${12}$BrN$_3$.
- Impact : The cyclopropyl group introduces conformational rigidity, which could improve metabolic stability .
b) 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparative Analysis of Spectroscopic and Structural Data
Table 1: Key Spectroscopic Features of Selected Compounds
Biological Activity
3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C10H9BrClN3
- Molecular Weight : 286.56 g/mol
- CAS Number : 1602185-22-7
- PubChem CID : 116074813
Synthesis
The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies that enhance regioselectivity and minimize by-products.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Analgesic Effects :
- Antiviral Potential :
Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed varying degrees of effectiveness, with some achieving over 80% inhibition at low micromolar concentrations.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 85 | 76 |
| Compound B | 61 | 93 |
| Dexamethasone | 76 | 86 |
Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, several pyrazole derivatives exhibited notable antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 20 |
| Ampicillin | E. coli | 15 |
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Acidic catalysts (e.g., HCl or H₂SO₄) improve cyclization efficiency.
- Temperature Control : Gradual heating (e.g., reflux in ethanol) reduces side reactions.
- Yield Enhancement : Use of excess hydrazine derivatives (1.2–1.5 equivalents) ensures complete cyclization .
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features confirm its identity?
Q. Basic Characterization Techniques
- ¹H/¹³C NMR :
- Pyrazole Ring : Aromatic protons appear as doublets (δ 7.2–8.1 ppm). The NH₂ group in pyrazol-5-amine shows broad singlet(s) at δ 4.5–5.5 ppm .
- Substituents : Bromo and chloro groups deshield adjacent protons, causing downfield shifts (e.g., δ 7.8–8.0 ppm for para-bromo protons) .
- IR Spectroscopy :
- N-H stretching (3350–3450 cm⁻¹) confirms the amine group.
- C-Br and C-Cl stretches appear at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 316 for C₁₀H₉BrClN₃⁺) validate the molecular formula .
How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?
Q. Advanced SAR Experimental Design
- Substituent Variation : Systematically modify substituents on the phenyl ring (e.g., replacing Br with F or CH₃) and pyrazole (e.g., altering methyl to ethyl) to assess impact on activity .
- Biological Assays :
- Data Analysis : Use multivariate regression models to link structural descriptors (e.g., logP, polar surface area) to IC₅₀ values .
What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?
Q. Advanced Data Reconciliation
- Purity Assessment : Conduct HPLC (>95% purity) and elemental analysis to rule out impurities affecting activity .
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in DMSO vs. saline) .
What in vitro assays are typically employed to evaluate the antimicrobial or anti-inflammatory potential of this compound?
Q. Basic Biological Screening
- Antimicrobial Testing :
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-Inflammatory Assays :
- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages via ELISA .
- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells .
How can computational modeling and molecular docking studies be integrated with experimental data to elucidate the interaction mechanisms of this compound with enzymes or receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
